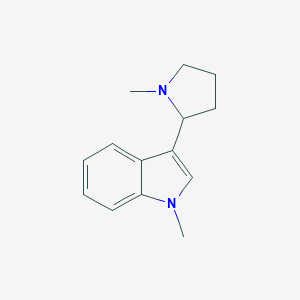
1-methyl-3-(1-methylpyrrolidin-2-yl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(1-methylpyrrolidin-2-yl)indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
准备方法
The synthesis of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-methyl-3-(1-methylpyrrolidin-2-yl)indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, benzofuroindoles, and diindole-2-carboxylates .
科学研究应用
1-methyl-3-(1-methylpyrrolidin-2-yl)indole has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases . In the industry, they are used in the synthesis of pharmaceuticals and other biologically active compounds .
作用机制
The mechanism of action of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication .
相似化合物的比较
1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be compared with other similar compounds, such as indole-3-acetic acid, tryptophan, and lysergic acid diethylamide (LSD). These compounds share the indole nucleus but differ in their specific structures and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
19137-61-2 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
1-methyl-3-(1-methylpyrrolidin-2-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-9-5-8-14(15)12-10-16(2)13-7-4-3-6-11(12)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChI 键 |
ONASFMNNONUTBN-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
规范 SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
同义词 |
1-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















